3-chloro-4-{[1-(3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridine
Description
3-Chloro-4-{[1-(3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridine is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position. The methoxy group is further functionalized with a piperidin-4-ylmethyl moiety, which is sulfonylated at the nitrogen by a 3-methylbenzenesulfonyl group.
Properties
IUPAC Name |
3-chloro-4-[[1-(3-methylphenyl)sulfonylpiperidin-4-yl]methoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-14-3-2-4-16(11-14)25(22,23)21-9-6-15(7-10-21)13-24-18-5-8-20-12-17(18)19/h2-5,8,11-12,15H,6-7,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USPZZEFDXCCOQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-chloro-4-{[1-(3-methylbenzenesulfonyl)piperidin-4-yl]methoxy}pyridine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H23ClN2O2S
- IUPAC Name : this compound
- SMILES Notation : Clc1ccc(NC(=O)C(=C)C(=O)N(C)C)c(c1)OC
Research indicates that this compound exhibits activity through several mechanisms:
- Muscarinic Receptor Agonism : The compound has been shown to selectively activate muscarinic M1 receptors, which are implicated in cognitive processes and memory enhancement. This action is particularly relevant for neurodegenerative conditions like Alzheimer's disease .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially enhancing synaptic availability of acetylcholine .
Efficacy in Animal Models
A series of studies have evaluated the efficacy of this compound in various animal models:
- Cognitive Enhancement : In a rat model of memory impairment, administration of this compound resulted in significant improvements in performance on the novel object recognition test, indicating pro-cognitive effects .
- Neuroprotective Effects : The compound demonstrated neuroprotective properties against oxidative stress-induced neuronal damage in vitro. This suggests potential applications in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Sulfonyl Groups
Compound : 3-Chloro-4-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}methoxy)pyridine (BF02562)
- Molecular Formula : C15H19ClN4O3S
- Molecular Weight : 370.85
- Key Differences: The sulfonyl group is derived from a methylimidazole instead of 3-methylbenzene.
Pyridine Derivatives with Halogen and Alkoxy Substituents
Compound : 2-Chloro-4-iodo-3-methylpyridine ()
- Molecular Formula : C6H5ClIN
- Molecular Weight : 243.47
- Key Differences :
- Lacks the piperidine-sulfonyl-methoxy chain.
- Features iodine and methyl groups, which increase steric bulk and alter electronic properties.
- Implications : The iodine atom could facilitate radiolabeling applications, while the simpler structure may limit pharmacological utility compared to the target compound’s multifunctional design .
Piperidine-Linked Pyridine Derivatives
Compound: (1-Methyl-4-piperidinyl)[3-[2-(3-chlorophenyl)ethyl]pyridinyl]methanone hydrochloride ()
- Key Features :
- Piperidine is linked via a ketone group rather than a methoxy bridge.
- Contains a 3-chlorophenyl ethyl substituent on pyridine.
- The 3-chlorophenyl ethyl group introduces aromatic interactions, a feature absent in the target compound .
Fused Heterocyclic Analogues
Compound : 3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine ()
- Synthetic Method : Oxidative ring closure using NaOCl, a green chemistry approach.
- Key Differences: Fused triazole-pyridine system increases structural rigidity.
- Implications : The fused ring system may improve metabolic stability but complicates synthetic scalability compared to the target compound’s modular structure .
Comparative Data Table
*Estimated based on structural analogy.
Research Findings and Implications
Sulfonyl Group Impact : The 3-methylbenzenesulfonyl group in the target compound likely enhances stability and hydrophobic interactions compared to BF02562’s imidazole sulfonyl group, which may favor solubility .
Synthetic Complexity : The target compound’s synthesis likely requires sulfonylation of piperidine and subsequent methoxy linkage, contrasting with ’s greener oxidative cyclization method .
Biological Potential: Piperidine-pyridine hybrids (e.g., ) are common in CNS drugs, suggesting the target compound could explore similar therapeutic avenues, though specific target validation is needed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
